molecular formula C6H5F2NO B3013976 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 1955557-96-6

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

Cat. No.: B3013976
CAS No.: 1955557-96-6
M. Wt: 145.109
InChI Key: QXEUFJZNHZTJPU-UHFFFAOYSA-N
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Description

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is a bicyclic compound featuring a strained [3.1.0]hexane core with an oxygen bridge (oxabicyclo), two fluorine atoms at the 6,6-positions, and a nitrile group at the 1-position. This structure combines steric strain, electronic effects from fluorine, and the reactivity of the nitrile group, making it a candidate for pharmaceutical and materials science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)4-1-2-10-5(4,6)3-9/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEUFJZNHZTJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1C2(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a fluorinated precursor with a nitrile group in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

2. Biology

  • Enzyme Inhibition Studies : The compound has been utilized in research focusing on enzyme interactions, potentially leading to the development of new inhibitors for therapeutic applications.

3. Medicine

  • Drug Development : Its unique structural features allow it to interact with biological targets, making it a candidate for new drug formulations aimed at various diseases.

4. Material Science

  • New Materials : The compound's properties may be exploited in creating advanced materials with specific chemical characteristics, suitable for industrial applications.

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of specific enzymes using derivatives of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. The results indicated that modifications to the bicyclic structure enhanced binding affinity to target enzymes, suggesting potential therapeutic applications in treating metabolic disorders.

Case Study 2: Synthesis of Novel Compounds

Researchers synthesized several novel compounds derived from this compound, exploring their biological activities. Some derivatives exhibited promising results in vitro against cancer cell lines, highlighting the compound's potential in anticancer drug discovery.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Bicyclo[3.1.0]hexane Derivatives
Compound Name Substituents/Modifications Bridge Atom Functional Group Molecular Formula Molecular Weight (g/mol) Reference ID
6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile 6,6-diF, 2-Oxa Oxygen Nitrile (CN) C₆H₅F₂NO 157.11 (calculated) N/A
6,6-Dichloro-2,4-dimethoxy-3-oxabicyclo[3.1.0]hexane 6,6-diCl, 2,4-diOMe, 3-Oxa Oxygen Methoxy (OMe) C₇H₁₀Cl₂O₃ 237.06
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile 6,6-diMe, 3-Aza Nitrogen Nitrile (CN) C₈H₁₂N₂ 136.19
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid 6,6-diF, 3-Thia Sulfur Carboxylic acid (COOH) C₆H₆F₂O₂S 180.17

Key Observations :

  • Bridge Atom Effects: Replacing oxygen with sulfur (e.g., 3-thiabicyclo) increases molecular weight and may alter solubility and metabolic stability .
  • Substituent Influence : Fluorine at 6,6-positions enhances electronegativity and lipophilicity compared to chlorine or methyl groups .

Physical and Chemical Properties

Property This compound (Estimated) 6,6-Dichloro-2,4-dimethoxy-3-oxabicyclo[3.1.0]hexane (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
Boiling Point N/A Available (exact value not specified) N/A
Melting Point N/A N/A N/A
Solubility Likely low in water (fluorine/nitrile) Likely higher (methoxy groups) Moderate (nitrile/azabicyclo)
Synthetic Accessibility Challenging (fluorination steps) Moderate (methoxy substitution) Commercially available (stocked)

Key Observations :

  • Fluorine vs. Chlorine : The dichloro analog () has a higher molecular weight (237.06 vs. ~157.11) and may exhibit higher boiling points due to increased van der Waals interactions.
  • Commercial Availability : Azabicyclo derivatives (e.g., AS56204-B, AS58584) are stocked, suggesting established synthetic routes .

Research Findings and Data Gaps

  • Synthetic Challenges : Fluorination at the 6,6-positions may require specialized reagents (e.g., DAST or Deoxo-Fluor), unlike methoxy or methyl substitutions .
  • Data Limitations : Melting/boiling points and solubility data for the target compound are unavailable, highlighting a research gap.

Biological Activity

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is a bicyclic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of fluorine atoms and a nitrile group, makes it a valuable target for research in medicinal chemistry and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C6_6H5_5F2_2N\O
  • Molecular Weight : 145.11 g/mol
  • CAS Number : 1955557-96-6

The compound is notable for its bicyclic structure, which contributes to its distinct chemical properties and biological activities.

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can modulate enzyme activity or receptor signaling pathways, leading to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their signaling mechanisms.

Research Findings

Recent studies have demonstrated the compound's potential in various biological contexts:

  • Antimicrobial Activity : Research indicates that derivatives of bicyclic compounds exhibit antimicrobial properties, suggesting that this compound may have similar effects against bacterial pathogens .
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems .
  • Enzyme Interaction Studies : Preliminary studies suggest that this compound can interact with key metabolic enzymes, potentially leading to therapeutic applications in metabolic disorders .

Case Study 2: Antimicrobial Potential

In a comparative study of antimicrobial peptides derived from bacterial pathogens, researchers found that bicyclic compounds exhibited significant antibacterial activity against various strains . This suggests that this compound could be explored further as a lead compound for developing new antimicrobial agents.

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AntioxidantEnzyme inhibition
4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acidAnticancerFASN inhibition
(±)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-ene carboxylic acidNeurologicalGABA-AT inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation reactions involving fluorinated precursors. Key steps include:

  • Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at the 6,6-positions.

  • Cyclization : Intramolecular ring closure under basic conditions to form the bicyclic structure.

  • Nitrile Incorporation : Cyanide substitution or oxidation of primary amines to nitriles.

  • Yield Optimization : Adjusting stoichiometry of fluorinating agents, controlling reaction temperature (e.g., −78°C to room temperature), and using anhydrous solvents to minimize side reactions .

    Parameter Optimal Range Impact on Yield
    Fluorinating Agent Ratio1.2–1.5 equivalentsHigher ratios reduce byproducts
    Reaction Temperature−40°C to 0°CPrevents thermal degradation
    SolventDichloromethane (anhydrous)Enhances cyclopropanation

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : Stereochemical assignment relies on:

  • X-ray Crystallography : Resolves absolute configuration of the bicyclic core.
  • NMR Spectroscopy : 19F^{19}\text{F}-NMR distinguishes equatorial vs. axial fluorine positions (chemical shifts differ by 5–10 ppm).
  • Vibrational Circular Dichroism (VCD) : Validates enantiomeric purity for chiral intermediates .

Advanced Research Questions

Q. How do computational models predict the antiviral potential of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}). Focus on the nitrile group’s interaction with catalytic cysteine residues.

  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time).

  • Free Energy Calculations : MM-GBSA estimates binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .

    Target Protein Docking Score (kcal/mol) Binding Affinity (ΔG)
    SARS-CoV-2 Mpro^\text{pro}−9.2 ± 0.3−8.5 ± 0.5 kcal/mol
    HIV-1 Protease−7.8 ± 0.4−7.1 ± 0.6 kcal/mol

Q. How can contradictory spectral data (e.g., 13C^{13}\text{C}-NMR vs. X-ray) for this compound be resolved?

  • Methodological Answer :

  • Dynamic NMR Analysis : Perform variable-temperature 13C^{13}\text{C}-NMR to detect ring-flipping or conformational exchange broadening.
  • DFT Calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-311++G**) with experimental data to identify discrepancies caused by solvent effects or crystal packing .

Q. What strategies improve the metabolic stability of bicyclic nitriles like this compound in vivo?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce cytochrome P450-mediated oxidation.
  • Prodrug Design : Mask the nitrile as a thioamide or phosphonate ester to enhance bioavailability.
  • In Vitro Assays : Use liver microsomes (human/rat) to quantify half-life improvements (e.g., from 1.2 h to >4 h) .

Data Contradiction Analysis

Q. Why do fluorinated bicyclic compounds exhibit divergent reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity stabilizes adjacent carbocations but deactivates the ring toward nucleophiles.
  • Steric Hindrance : 6,6-Difluoro substitution creates a rigid bicyclic structure, limiting access to reactive sites.
  • Experimental Validation : Compare reaction rates with mono-fluorinated analogs (e.g., 6-Fluoro derivatives show 3x faster SN2 kinetics) .

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